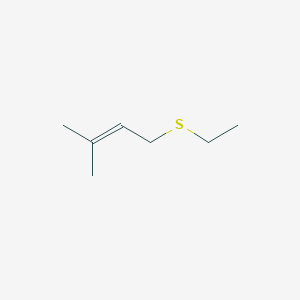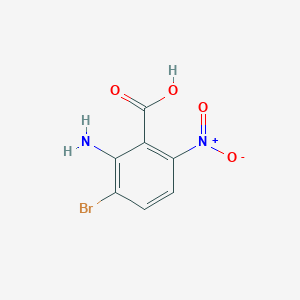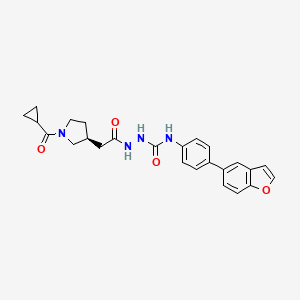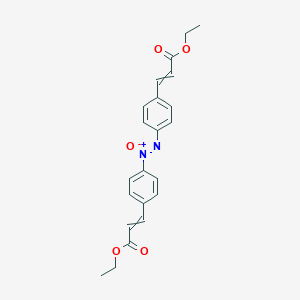
2-Propenoic acid, 3,3'-(azoxydi-4,1-phenylene)bis-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an azoxy group linking two phenylene rings, each substituted with a propenoic acid ester group. This structure imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester typically involves the reaction of 3,3’-(azoxydi-4,1-phenylene)bis- with propenoic acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azoxy group to an amino group.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amino derivatives.
Substitution: Leads to the formation of substituted esters or amides.
科学的研究の応用
2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and copolymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, influencing cellular pathways and modulating biological activities. The ester groups can be hydrolyzed to release active metabolites that exert specific effects on target cells.
類似化合物との比較
Similar Compounds
- 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, dimethyl ester
- 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, dioctyl ester
- 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diheptyl ester
Uniqueness
Compared to its analogs, 2-Propenoic acid, 3,3’-(azoxydi-4,1-phenylene)bis-, diethyl ester exhibits unique reactivity due to the presence of diethyl ester groups, which influence its solubility, reactivity, and interaction with biological systems. This makes it particularly valuable in applications requiring specific chemical and biological properties.
特性
CAS番号 |
3535-50-0 |
|---|---|
分子式 |
C22H22N2O5 |
分子量 |
394.4 g/mol |
IUPAC名 |
[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]imino-oxidoazanium |
InChI |
InChI=1S/C22H22N2O5/c1-3-28-21(25)15-9-17-5-11-19(12-6-17)23-24(27)20-13-7-18(8-14-20)10-16-22(26)29-4-2/h5-16H,3-4H2,1-2H3 |
InChIキー |
CBLCNQSQQWICQM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)C=CC(=O)OCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)



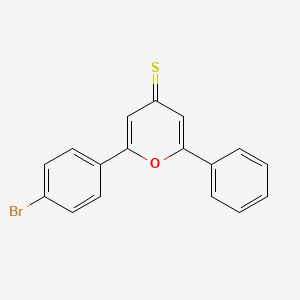
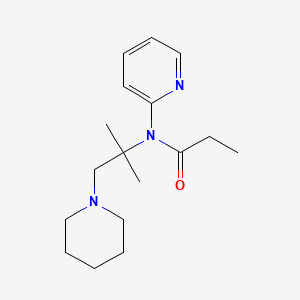
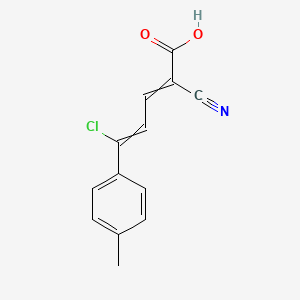
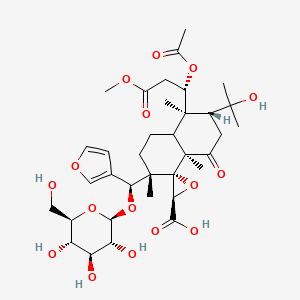
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
